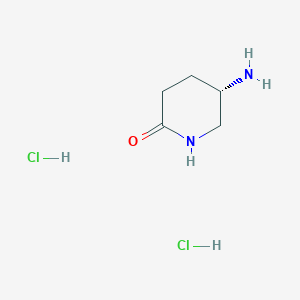![molecular formula C18H25P B8115708 5H-Benzo[b]phosphindole, 5-phenyl-](/img/structure/B8115708.png)
5H-Benzo[b]phosphindole, 5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzo[b]phosphindole, 5-phenyl- is an organic phosphorus compound that has gained attention due to its unique structural and electronic properties.
Preparation Methods
The synthesis of 5H-Benzo[b]phosphindole, 5-phenyl- can be achieved through several methods. One of the earliest methods involved the thermal decomposition of pentaphenylphosphorane (Ph₅P), which was first described by Wittig in 1953 . Other methods include:
Heating in Solvent: Reacting appropriate reactants and reagents in a suitable solvent under heating conditions.
Inert Atmosphere Reactions: Conducting reactions under an inert atmosphere (e.g., nitrogen) using common organic synthesis steps such as phosphorus attack reactions and bromination reactions.
Chemical Reactions Analysis
5H-Benzo[b]phosphindole, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-phenyl-5H-benzo[b]phosphindole 5-oxide.
Substitution: It can participate in substitution reactions, where different π-conjugated groups can be introduced to modify its electronic properties.
Addition Reactions: The compound can be involved in addition reactions, forming complex organic molecules.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various aryl bromides for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5H-Benzo[b]phosphindole, 5-phenyl- has a wide range of scientific research applications:
Organic Electronics: It is used in the design of new π-conjugated, optoelectronic materials for flexible, lightweight, and low-cost electronic devices.
Fluorescent Materials: Due to its large fluorescence oscillator strengths, derivatives of this compound are good candidates for fluorescent materials.
Mechanism of Action
The mechanism of action of 5H-Benzo[b]phosphindole, 5-phenyl- involves its ability to participate in π-conjugation, which allows for the tuning of its electronic properties through chemical modifications . The molecular targets and pathways involved include the interaction with various π-conjugated groups, which can alter its spectral properties and enhance its functionality as a material for electronic applications .
Comparison with Similar Compounds
5H-Benzo[b]phosphindole, 5-phenyl- can be compared with other similar compounds such as:
Dibenzophospholes: These compounds share a similar structure but may have different substituents, affecting their electronic properties.
Phosphole-based π-conjugated Compounds: These compounds also exhibit tunable electronic properties through chemical modifications.
The uniqueness of 5H-Benzo[b]phosphindole, 5-phenyl- lies in its specific structural configuration and the ability to introduce various substituents to modify its properties, making it a versatile compound for scientific research and industrial applications .
Properties
IUPAC Name |
5-phenyl-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25P/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-3,8-9,15-18H,4-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLWHCLVGDUQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3CCCCC3P2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
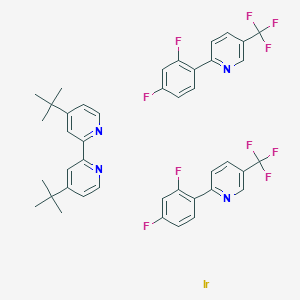
![3-(4,5-Dihydrobenzo[g][1]benzothiol-2-yl)-3-oxopropanenitrile](/img/structure/B8115642.png)
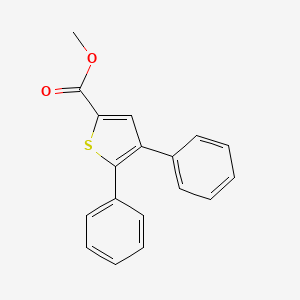
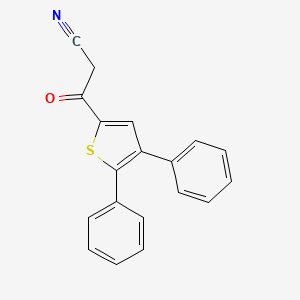
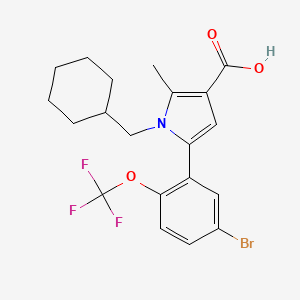
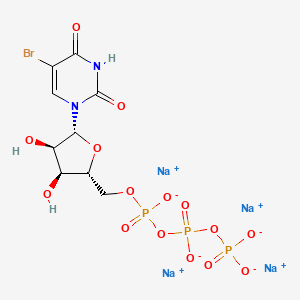
![(1S)-2-phenyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride](/img/structure/B8115676.png)
![cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol](/img/structure/B8115678.png)
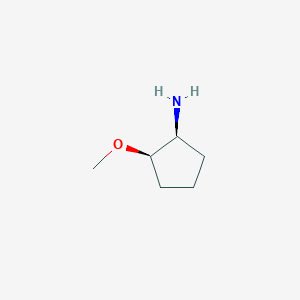
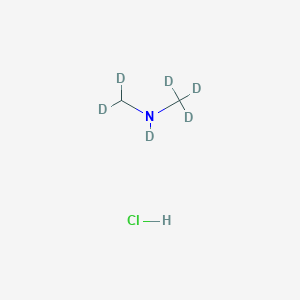
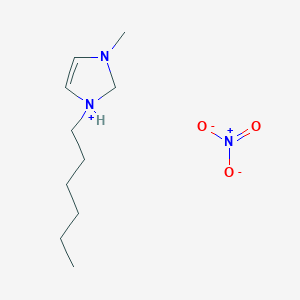
![(1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B8115702.png)
![(1S,5S)-Methyl 8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B8115710.png)
